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molecular formula C13H15BrN2O4 B8371484 Diethyl 2-((6-bromopyridine-3-ylamino)methylene)malonate

Diethyl 2-((6-bromopyridine-3-ylamino)methylene)malonate

Cat. No. B8371484
M. Wt: 343.17 g/mol
InChI Key: SQAXOYQPUZFQIJ-UHFFFAOYSA-N
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Patent
US09284315B2

Procedure details

6-bromopyridin-3-amine (74 g, 0.43 mol) and diethyl ethoxymethylenemalonate (100 mL) were added to 680 mL of ethanol and heated under reflux for 5 h. The reaction mixture was cooled to precipitate a solid, suction filtrated, and the resulting solid was washed with petroleum ether to give 125.4 g of a pale yellow solid.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.C(O[CH:12]=[C:13]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:14]([O:16][CH2:17][CH3:18])=[O:15])C>C(O)C>[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH:12]=[C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)N
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Name
Quantity
680 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate a solid, suction filtrated
WASH
Type
WASH
Details
the resulting solid was washed with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=N1)NC=C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 125.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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